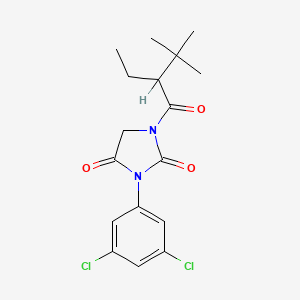![molecular formula C16H16Cl2N4 B14352835 3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride CAS No. 92534-75-3](/img/structure/B14352835.png)
3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride is an organic compound that belongs to the class of diazonium salts. These compounds are known for their utility in various chemical reactions, particularly in the synthesis of azo dyes. The compound is characterized by the presence of two diazonium groups attached to a biphenyl structure with four methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride typically involves the diazotization of 3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-diamine. The process begins with the nitration of 3,3’,5,5’-Tetramethylbiphenyl to introduce nitro groups, followed by reduction to form the corresponding diamine. The diamine is then treated with nitrous acid under acidic conditions to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium groups can be replaced by various nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium groups can be reduced to form the corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions to facilitate the formation of azo compounds.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products
Substitution Reactions: Halogenated biphenyls, hydroxylated biphenyls, and aminated biphenyls.
Coupling Reactions: Azo dyes with various chromophoric properties.
Reduction Reactions: 3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-diamine.
Applications De Recherche Scientifique
3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other organic compounds.
Biology: Employed in labeling and detection techniques due to its ability to form colored compounds.
Medicine: Investigated for potential use in diagnostic assays and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium groups are highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’,5,5’-Tetramethylbenzidine: A related compound used as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA).
Benzidine: A carcinogenic compound historically used in dye synthesis, now largely replaced by safer alternatives.
o-Phenylenediamine: Another aromatic diamine used in various chemical applications.
Uniqueness
3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of four methyl groups on the biphenyl core enhances its stability and reactivity compared to other diazonium salts.
Propriétés
Numéro CAS |
92534-75-3 |
|---|---|
Formule moléculaire |
C16H16Cl2N4 |
Poids moléculaire |
335.2 g/mol |
Nom IUPAC |
4-(4-diazonio-3,5-dimethylphenyl)-2,6-dimethylbenzenediazonium;dichloride |
InChI |
InChI=1S/C16H16N4.2ClH/c1-9-5-13(6-10(2)15(9)19-17)14-7-11(3)16(20-18)12(4)8-14;;/h5-8H,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
QOSAVXPFQCGJAX-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=CC(=C1[N+]#N)C)C2=CC(=C(C(=C2)C)[N+]#N)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


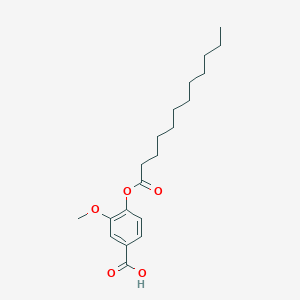
![[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)](/img/structure/B14352756.png)
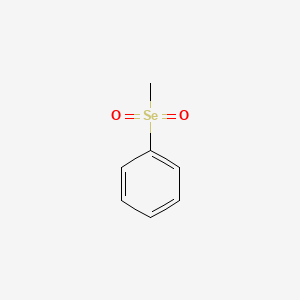
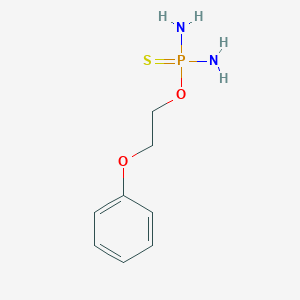
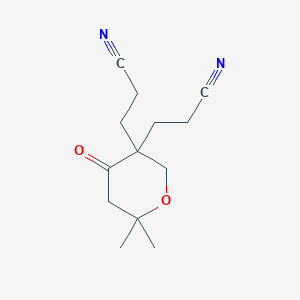
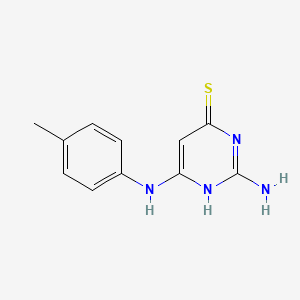

![Methyl 5-[(3-aminopropyl)amino]pentanoate](/img/structure/B14352785.png)
![2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene](/img/structure/B14352788.png)
![1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14352793.png)
![2-(4-Fluorophenyl)benzo[H]chromen-4-one](/img/structure/B14352810.png)
![3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B14352813.png)
